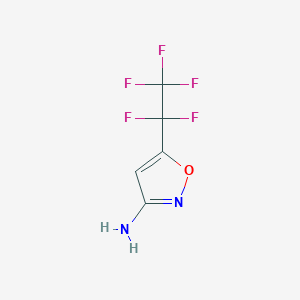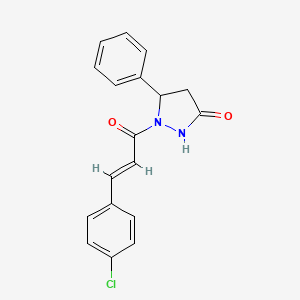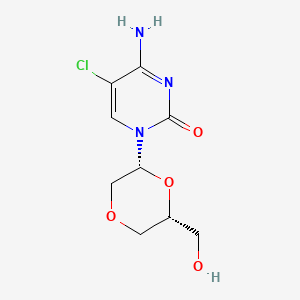
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
準備方法
The synthesis of phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route can be summarized as follows:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with aldehydes or ketones. This step often employs catalysts such as Lewis acids or bases to facilitate the cyclization process.
Introduction of Substituents: The 2-chloro, 6,7,8-trimethoxy substituents are introduced through selective halogenation and methylation reactions. These reactions typically require reagents like thionyl chloride for chlorination and methyl iodide for methylation.
Carbamate Formation: The final step involves the reaction of the substituted quinazoline with phenyl isocyanate to form the carbamate linkage. This reaction is usually carried out under mild conditions, using solvents like dichloromethane and catalysts such as triethylamine.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
化学反応の分析
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine, yielding phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom, forming various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and temperature control to optimize reaction rates and selectivity.
科学的研究の応用
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biological Studies: It is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.
Chemical Probes: The compound serves as a chemical probe in the study of enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting key signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth. The specific pathways affected include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.
類似化合物との比較
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate can be compared with other quinazoline derivatives, such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications in oncology.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.
Compared to these compounds, this compound may exhibit unique binding affinities and selectivity profiles, making it a valuable tool for studying specific biological processes and developing targeted therapies.
特性
CAS番号 |
65962-96-1 |
|---|---|
分子式 |
C18H16ClN3O5 |
分子量 |
389.8 g/mol |
IUPAC名 |
phenyl N-(2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate |
InChI |
InChI=1S/C18H16ClN3O5/c1-24-12-9-11-13(15(26-3)14(12)25-2)20-17(19)21-16(11)22-18(23)27-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,20,21,22,23) |
InChIキー |
KDXPBJXLNOYAJH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)NC(=O)OC3=CC=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)



![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)


![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)


